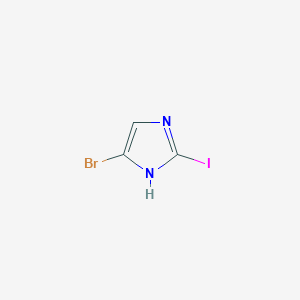

5-bromo-2-iodo-1H-imidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

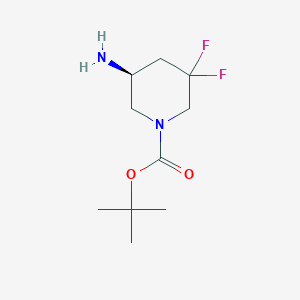

The compound 5-bromo-2-iodo-1H-imidazole is a halogenated imidazole, which is a class of heterocyclic aromatic organic compounds. Imidazoles are characterized by a five-membered ring structure containing two nitrogen atoms at non-adjacent positions. The presence of bromine and iodine atoms on the imidazole ring suggests that this compound could be of interest for various chemical reactions and applications due to the reactivity of these halogens.

Synthesis Analysis

The synthesis of halogenated imidazoles can be achieved through various methods. For instance, a Sandmeyer type reaction has been used to convert 2-mercapto-1-methyl-imidazoline into 2-bromo-1-methyl-imidazole using copper(I) bromide in a mixture of acetonitrile and chloroform, which suggests a potential pathway for bromination of imidazoles . Additionally, nucleophilic substitution reactions have been employed to synthesize imidazol-2-carboxylates from α-bromo esters, indicating that bromine atoms in imidazoles can be substituted by other groups .

Molecular Structure Analysis

The molecular structure of halogenated imidazoles can be elucidated using various spectroscopic techniques. For example, novel 6-bromo-imidazo[4,5-b]pyridine derivatives have been characterized by NMR spectroscopy and confirmed using X-ray crystallography . Similarly, the crystal structure of 5-bromo-1H-thieno[2,3-d]imidazole has been determined, showing that the molecule is almost planar and forms hydrogen-bonded chains in the crystal .

Chemical Reactions Analysis

Halogenated imidazoles participate in a variety of chemical reactions. The presence of bromine and iodine atoms makes them suitable for further functionalization through nucleophilic substitution or coupling reactions. The reactivity of these halogens can be exploited to create more complex molecules with potential biological activity, as seen in the synthesis of tyrosyl-tRNA synthetase inhibitors .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated imidazoles are influenced by the presence of halogen atoms. These atoms can affect the molecule's polarity, boiling point, melting point, and solubility. The intermolecular interactions in the crystal structures, such as hydrogen bonding and halogen contacts, can also impact the compound's stability and reactivity .

Applications De Recherche Scientifique

Palladium-Catalyzed Arylation of Azole Compounds

5-Bromo-2-iodo-1H-imidazole has been utilized in palladium-catalyzed arylation processes. Such reactions facilitate the synthesis of arylated azoles, including imidazoles, which are important intermediates for the development of pharmaceuticals and materials. The use of alkali metal carbonates as bases and the addition of copper iodide have been shown to enhance the reaction efficiency, particularly for the arylation of thiazoles and thiophene derivatives (Pivsa-Art et al., 1998).

Ionic Liquids for CO2 Capture

Research on 1-butyl imidazole demonstrates the potential for developing ionic liquids that can react with CO2, providing a model for the use of imidazole derivatives, including 5-bromo-2-iodo-1H-imidazole, in carbon capture technologies. These ionic liquids can sequester CO2 reversibly and are comparable in efficiency to commercial amine sequestering agents (Bates et al., 2002).

Reactive Intermediates in Reduction Reactions

Imidazol-5-yl radicals, which can be generated from 5-bromo-2-iodo-1H-imidazole, act as reactive intermediates in reduction reactions. These radicals have been utilized in synthesizing various imidazole derivatives through reduction and cyclization reactions, showing the compound's role in synthetic organic chemistry (Bowman & Taylor, 1990).

Catalysis and Ligand Development

5-Bromo-2-iodo-1H-imidazole is a key precursor in the development of ligands for catalysis. Studies have demonstrated its utility in synthesizing complex arylated imidazoles through regioselective and sequential arylation, highlighting its importance in the field of homogeneous catalysis (Joo et al., 2010).

Anticancer Compound Synthesis

Novel imidazole derivatives synthesized from 5-bromo-2-iodo-1H-imidazole have been evaluated for their anticancer activities. These compounds have shown promising results in inhibiting cancer cell growth, underscoring the potential of 5-bromo-2-iodo-1H-imidazole in medicinal chemistry applications (Noolvi et al., 2011).

Safety and Hazards

Orientations Futures

Imidazole and its derivatives have become important synthons in the development of new drugs . They are used in a variety of everyday applications and are key components of many functional molecules . The future challenges lie in the development of new synthetic methodologies and the exploration of their potential applications .

Mécanisme D'action

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Propriétés

IUPAC Name |

5-bromo-2-iodo-1H-imidazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2BrIN2/c4-2-1-6-3(5)7-2/h1H,(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUDYQYMPJAGBCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=N1)I)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2BrIN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.87 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[benzyl(ethyl)sulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2549842.png)

![3-Spiro[3,4-dihydroisochromene-1,4'-piperidine]-1'-ylsulfonylpyridine-2-carbonitrile](/img/structure/B2549848.png)

![3-[(3-Bromophenyl)methyl]azetidine, trifluoroacetic acid](/img/structure/B2549849.png)

![N-cyclohexyl-2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2549859.png)

![[5-(1,3-Benzothiazol-2-yl)thiophen-2-yl]-morpholin-4-ylmethanone](/img/structure/B2549861.png)

![3,6-dichloro-N-({3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}methyl)pyridine-2-carboxamide](/img/structure/B2549862.png)